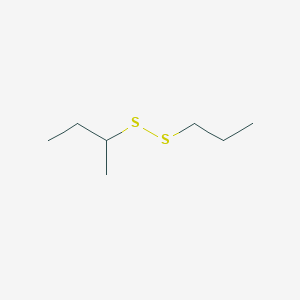
Disulfide, 1-methylpropyl propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, 1-methylpropyl propyl, also known as methyl propyl disulfide, is an organic compound with the molecular formula C4H10S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including certain plants and foods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 1-methylpropyl propyl, typically involves the reaction of propyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The reaction can be represented as follows:
2CH3CH2CH2SH+CH3SH→CH3CH2CH2S-SCH3CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Feed Preparation: Mixing of propyl mercaptan and methyl mercaptan.
Oxidation: Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.
Separation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Disulfide, 1-methylpropyl propyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides or thiols.
Scientific Research Applications
Disulfide, 1-methylpropyl propyl, has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in biological systems, particularly in the formation and reduction of disulfide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of disulfide, 1-methylpropyl propyl, involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein folding, stability, and function.
Comparison with Similar Compounds
Similar Compounds
Disulfide, dipropyl: Similar structure but with two propyl groups instead of one methyl and one propyl group.
Disulfide, methyl ethyl: Contains a methyl and an ethyl group instead of a methyl and a propyl group.
Disulfide, methyl butyl: Contains a methyl and a butyl group instead of a methyl and a propyl group.
Uniqueness
Disulfide, 1-methylpropyl propyl, is unique due to its specific combination of a methyl and a propyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
59849-54-6 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |
InChI Key |
KHTNPVYWCGRQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















